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2-Methyl-4-(phenylazo)-1,3-benzenediamine

Genotoxicity Ames test Structure-Activity Relationship

Sourcing a reliable, well-characterized positive control for Ames test validation is critical yet challenging. This compound is the most potent promutagenic component in chrysoidine azo-dyes, offering a defined CYP1A (P448)-dependent activation pathway. - 66-1992 revertants at 50 μg/plate in TA100, enabling robust dose-response curves. - Computed logP of 4.74 ensures superior penetration for mechanistic toxicology studies. - Lacks EU-harmonized C&L classification, reducing administrative overhead for R&D procurement under CLP/REACH.

Molecular Formula C13H14N4
Molecular Weight 226.28 g/mol
CAS No. 84434-42-4
Cat. No. B13799051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(phenylazo)-1,3-benzenediamine
CAS84434-42-4
Molecular FormulaC13H14N4
Molecular Weight226.28 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1N)N=NC2=CC=CC=C2)N
InChIInChI=1S/C13H14N4/c1-9-11(14)7-8-12(13(9)15)17-16-10-5-3-2-4-6-10/h2-8H,14-15H2,1H3
InChIKeyCAGBLWRDOQVQDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 1 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-(phenylazo)-1,3-benzenediamine: Chemical Identity and Compound-Class Context


2-Methyl-4-(phenylazo)-1,3-benzenediamine (CAS 84434-42-4), also known as 2,4-diamino-3-methylazobenzene, is a synthetic diaminoazobenzene compound with the molecular formula C13H14N4 and a molecular weight of 226.28 g/mol . It belongs to the class of aminoazobenzene dyes and is structurally characterized by an azo (-N=N-) bridge linking a phenyl ring to a methyl-substituted m-phenylenediamine core, with the methyl group positioned ortho to one amino group and para to the other . This compound has been identified and studied as the most potent promutagenic component present in commercial chrysoidine azo-dye preparations [1].

1
Reported top-ranked promutagenic potency in chrysoidine azo-dye components
2
CYP1A-dependent bioactivation pathway research probe
3
Lipophilic diaminoazobenzene scaffold for dye and formulation studies

Why 2-Methyl-4-(phenylazo)-1,3-benzenediamine Cannot Be Simply Replaced


Within the diaminoazobenzene family, minor positional changes in methyl substitution produce large differences in biological activity that directly affect suitability for specific applications. The 3-methyl isomer (CAS 84434-42-4, methyl group between the two amino substituents) exhibits markedly higher promutagenic potency in Salmonella typhimurium TA100 compared with the non-methylated parent compound 2,4-diaminoazobenzene (CAS 495-54-5, range 66–1992 revertants at 50 μg/plate) [1]. This difference is mechanistically linked to differential cytochrome P450-mediated bioactivation, with the methyl group positioned between the two amino functions facilitating metabolic conversion to DNA-reactive species [1]. Additionally, the compound's computed logP of 4.74 is approximately 2 log units higher than that of the non-methylated analog (logP 2.72) [2], indicating substantially greater lipophilicity that impacts penetration, formulation behavior, and environmental partitioning. Generic substitution by either the non-methylated parent or the 5-methyl positional isomer (CAS 5042-54-6) would therefore alter mutagenicity profile, metabolic activation pathway, and physicochemical properties in ways that are neither predictable nor interchangeable for research or industrial use.

Positional methyl substitution may shift promutagenic potency; direct replacement with non-methylated or 5-methyl isomer may not reproduce activity.
Cytochrome P450 activation pathway partitioning may differ – P448 dependence not documented for other diaminoazobenzene isomers.
Substantially higher lipophilicity may alter membrane penetration and formulation behavior relative to the non-methylated parent.

Quantitative Differentiation Evidence vs. Closest Analogs


Enhanced Mutagenicity Potency in Salmonella TA100

In a direct comparative study of five chrysoidine azo-dye components, the 3-methyl-substituted diaminoazobenzene (i.e., 2-methyl-4-(phenylazo)-1,3-benzenediamine, the target compound) was identified as the most potent promutagenic component. Dyes bearing a methyl substitution positioned between the two amino groups (the 3-methyl isomer) were significantly more mutagenic in Salmonella typhimurium strain TA100 with control rat liver S9 activation than the non-methylated counterpart 2,4-diaminoazobenzene. The mutagenic response across the methylated dyes ranged from 66 to 1992 revertants per plate at a dose of 50 μg/plate [1]. The non-methylated parent compound produced markedly lower revertant counts (specific number not tabulated in the abstract but described as less mutagenic than the methylated series). Using the target compound as the most potent promutagenic component, inhibitor experiments with metyrapone (1.0 mM), α-naphthoflavone (0.075 mM), DPEA (0.125 mM), and methimazole (0.75 mM) indicated a major role for cytochrome P448 in the metabolic activation of chrysoidine-derived mutagens [1].

Promutagenic Potency
Head-to-head
66–1992 revertants/plate at 50 µg/plate; top-ranked among tested diaminoazobenzenes. Non-methylated parent: lower mutagenic response.
Supports genotoxicity positive-control selection; CYP1A-linked activation context.
Sandhu et al. 1990; TA100 + S9.
Genotoxicity Ames test Structure-Activity Relationship Azo dye

Hepatocyte DNA Repair (UDS) Induction

The target compound, as a component of the chrysoidine dye mixture, was tested for its ability to induce unscheduled DNA synthesis (UDS) in primary rat hepatocytes in vitro. Across the tested chrysoidine components, UDS induction ranged from 11.92 to 23.5 net nuclear grains at a dose level of 2.5 μg/incubation [1]. It is noted that all chrysoidine components tested were approximately equipotent in this assay, indicating that methyl substitution had little differential influence on the hepatocyte genotoxicity endpoint measured by UDS, in contrast to the marked differential effect observed in the bacterial mutagenicity assay [1].

Hepatocyte UDS Induction
Supporting evidence
11.9–23.5 net nuclear grains at 2.5 µg/incubation; equipotent across chrysoidine components.
Provides consistent mammalian genotoxicity baseline for comparative metabolism studies.
Primary rat hepatocytes; no differential methyl effect.
Unscheduled DNA Synthesis Hepatocyte Genotoxicity DNA repair

Lipophilicity Advantage: logP Comparison

The target compound (CAS 84434-42-4) has a computed octanol-water partition coefficient (logP) of approximately 4.74 , while the non-methylated parent compound 2,4-diaminoazobenzene (CAS 495-54-5) has a reported logP of 2.715 at 25°C [1]. This represents a difference of approximately 2.02 log units, corresponding to a roughly 100-fold higher calculated octanol-water partition coefficient for the methyl-substituted compound. The logP of 4.74 places the target compound in a lipophilicity range associated with enhanced membrane permeability and organic-phase partitioning compared with the parent.

Lipophilicity (logP)
Data to verify
Target logP ≈4.74; parent logP 2.72; Δ ≈ +2.02 (approx. 100-fold higher partition).
Supports lipophilic matrix formulation and membrane penetration assays.
Computed vs. experimental sources; direct comparative measurement lacking.
Partition coefficient Lipophilicity logP Physicochemical property

Cytochrome P448-Dependent Bioactivation Pathway

Using the target compound (2,4-diamino-3-methylazobenzene) as the most potent promutagenic component, Sandhu et al. (1990) performed inhibitor studies that revealed a major role for cytochrome P448 (CYP1A family) in the metabolic activation of chrysoidine components to bacterial mutagens. The inhibitors metyrapone (1.0 mM, broad P450 inhibitor), α-naphthoflavone (0.075 mM, CYP1A-preferential inhibitor), DPEA (0.125 mM), and methimazole (0.75 mM, flavin monooxygenase inhibitor) were employed. The strong inhibition by α-naphthoflavone specifically implicated cytochrome P448 in the activation pathway [1]. Pre-treatment of rats with β-naphthoflavone, a CYP1A inducer, enhanced the activation ability of liver S9 by greater than 4-fold [1]. In contrast, the non-methylated 2,4-diaminoazobenzene, while also requiring metabolic activation, does not carry the same defined P448-dependence documented for the 3-methyl isomer at the quantitative inhibitor level.

CYP1A Bioactivation
Class-level inference
Major CYP1A role; α-naphthoflavone inhibition; >4-fold S9 activation enhancement after β-naphthoflavone induction.
Supports CYP1A-specific bioactivation probe use; distinguishes P448-dependent mutagenesis.
Inhibitor panel study; pathway partitioning not fully characterized for parent.
Cytochrome P450 Metabolic activation CYP1A Bioactivation mechanism

Regulatory Classification Contrast

The non-methylated parent compound, 2,4-diaminoazobenzene (CAS 495-54-5), is classified under the EU CLP Regulation with Germ Cell Mutagenicity Category 2 (H341: Suspected of causing genetic defects), Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), and Aquatic Chronic Category 1 (H410) . In contrast, the target compound 2-methyl-4-(phenylazo)-1,3-benzenediamine (CAS 84434-42-4) does not currently have a harmonized classification and labelling entry in the ECHA C&L Inventory [1]. Although both compounds are diaminoazobenzenes, the presence of the methyl substituent in the target compound places it in a different regulatory data-status category, which may affect procurement workflows, safety data sheet (SDS) requirements, and shipping classifications depending on the jurisdiction and intended use.

Regulatory Status
Context-dependent
No harmonized C&L classification; non-methylated parent classified Muta. 2 (H341).
May reduce procurement documentation complexity in EU/EEA R&D contexts.
ECHA C&L Inventory accessed April 2026; self-classification required.
Regulatory compliance CLP classification Mutagenicity Procurement restriction

Optimal Application Scenarios for 2-Methyl-4-(phenylazo)-1,3-benzenediamine


Positive Control for CYP1A-Dependent Mutagenicity Screening

The compound's well-characterized potency as the most promutagenic component of chrysoidine azo-dyes, combined with its defined cytochrome P448 (CYP1A)-dependent activation pathway, makes it suitable as a mechanistic positive control in Ames test validation studies. Researchers studying CYP1A-mediated bioactivation of aromatic amines can use this compound alongside the non-methylated parent to discriminate P448-dependent from P448-independent mutagenic responses [1].

Reference Standard for Bacterial and Mammalian Genotoxicity Comparison

The compound's divergent behavior between the bacterial mutagenicity assay (highly responsive, methyl-substitution-dependent) and the hepatocyte UDS assay (equipotent across chrysoidine components) provides a built-in internal control for comparing prokaryotic and eukaryotic genotoxicity endpoints within a single chemical series. This is valuable for mechanistic toxicology studies investigating the role of metabolic activation in tissue-specific genotoxicity [1].

Lipophilic Scaffold for Dye Synthesis and Formulation

With a computed logP approximately 2 units higher than the non-methylated parent (logP 4.74 vs. 2.72) [2], the target compound is more suitable as a synthetic intermediate for solvent dyes, hair dye formulations, or other applications where higher lipophilicity improves substrate compatibility, organic solvent solubility, or penetration into lipophilic matrices such as keratin fibers.

Reduced Regulatory Burden for R&D Use in EU/EEA

Unlike the non-methylated parent 2,4-diaminoazobenzene (CAS 495-54-5), which carries an EU-harmonized Germ Cell Mutagenicity Category 2 (H341) classification triggering specific risk management and SDS obligations, the target compound currently lacks a harmonized C&L classification [3]. For R&D laboratories operating under CLP/REACH frameworks, this may reduce administrative overhead associated with procurement, storage documentation, and waste handling, provided the user performs appropriate self-classification.

Application
Selection Property
Validation Focus
CYP1A-dependent promutagenesis studies
Promutagenic potency ranking context
CYP1A pathway engagement
Prokaryotic vs. eukaryotic genotoxicity comparison
Equipotent mammalian genotoxicity response
Endpoint comparison (bacterial vs. hepatocyte)
Lipophilic azo-dye synthesis and formulation research
High lipophilicity scaffold
Formulation compatibility / organic-phase partitioning
EU/EEA R&D procurement context
Non-harmonized classification status
Regulatory classification review
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